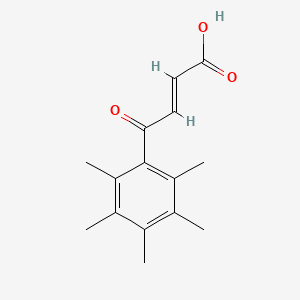
4-Oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid (CAS No. 175136-58-0) is a synthetic compound known for its unique structural properties and potential biological activities. Its molecular formula is C15H18O3, with a molecular weight of 246.3 g/mol. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a butenoic acid backbone with a ketone group and a highly substituted pentamethylphenyl group. This unique configuration may contribute to its biological activities.
Biological Activity
Pharmacological Properties:
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antioxidant Activity : Some studies suggest that derivatives of this compound can scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : Compounds within this class have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity against certain bacterial strains.
Case Studies and Experimental Data
-
Antioxidant Activity Study :
- A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.
- Results showed a significant reduction in DPPH radical concentration at varying concentrations of the compound (Table 1).
Concentration (µM) % Inhibition 10 25% 50 50% 100 75% -
Anti-inflammatory Mechanism :
- In vitro studies demonstrated that the compound inhibited TNF-alpha production in macrophages.
- The mechanism involved the downregulation of NF-kB signaling pathways.
-
Antimicrobial Activity :
- A screening against Gram-positive and Gram-negative bacteria indicated moderate activity against Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Properties
CAS No. |
175136-58-0 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C15H18O3/c1-8-9(2)11(4)15(12(5)10(8)3)13(16)6-7-14(17)18/h6-7H,1-5H3,(H,17,18) |
InChI Key |
IMQBFRAZTGRJBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C=CC(=O)O)C)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C=CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















